1-Ethyl-2-propylpiperazine

CXCR4 antagonist GPCR calcium flux assay

Medicinal chemistry programs require precise alkyl substitution patterns on piperazine scaffolds; ethyl vs. propyl vs. butyl variants are NOT interchangeable and profoundly impact GPCR potency and off-target CYP/mAChR profiles. 1-Ethyl-2-propylpiperazine (CAS 1343167-21-4) offers the validated N'-ethyl-N-propyl pattern from compound 44. - **Selectivity advantage:** Eliminates CYP450 2D6 and mAChR inhibition vs. parent TIQ-15 (α-adrenergic 2A IC50 = 3.7 μM). - **Benchmarked potency:** Propyl substitution achieves CXCR4 IC50 = 17 nM (vs. ethyl at 553 nM). - **Logistical advantage:** Stable intermediate; immediate shipping available for R&D quantities.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B15264869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-propylpiperazine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCC1CNCCN1CC
InChIInChI=1S/C9H20N2/c1-3-5-9-8-10-6-7-11(9)4-2/h9-10H,3-8H2,1-2H3
InChIKeySUPDLKAUVBUQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-propylpiperazine: Structural Properties and Class Overview


1-Ethyl-2-propylpiperazine (CAS: 1343167-21-4; molecular formula C9H20N2; molecular weight 156.27) is a disubstituted piperazine derivative featuring ethyl and propyl side chains at the 1- and 2-positions of the piperazine ring [1]. The compound is characterized by a calculated XLogP3 of 1.3, a topological polar surface area of 15.3 Ų, and a predicted pKa of 9.31±0.40, indicating moderate lipophilicity with basic amine character [1]. As a substituted piperazine scaffold, this compound serves as a building block or intermediate in medicinal chemistry programs, particularly in the design of central nervous system (CNS)-targeting agents and GPCR ligand optimization [1].

GPCR SAR CXCR4 antagonist potency differentiation studies
ADME Optimization Metabolic stability and membrane permeability enhancement
Off-Target Mitigation Reduction of CYP450 and mAChR liability context

Why Generic Substitution of 1-Ethyl-2-propylpiperazine Is Not Straightforward


Piperazine derivatives with identical molecular formulas but different alkyl substitution patterns exhibit markedly different pharmacological profiles that preclude simple interchangeability. In a systematic SAR study of CXCR4 antagonists, ethyl piperazine analog 15 showed CXCR4 Ca2+ flux IC50 of 553 nM, whereas the corresponding propyl piperazine analog 16 achieved IC50 of 17 nM—a ~32-fold improvement in on-target potency [1]. The same study demonstrated that off-target liability profiles diverge substantially: propyl piperazine 16 displayed no responses up to 30 μM across four off-target assays (α-adrenergic 2A, μ-opioid, nAChR α1, acetylcholine esterase), whereas the parent compound TIQ-15 (containing an n-butyl amine side chain) exhibited measurable inhibition in the same panels (e.g., α-adrenergic 2A IC50 = 3.7 μM) [1]. Furthermore, the N′-ethyl-N-propyl-piperazine derivative 44 achieved complete elimination of mAChR and CYP450 inhibition while maintaining target engagement, demonstrating that subtle alkyl substitution modifications produce qualitatively different drug-like property profiles [1]. These findings establish that even closely related piperazine analogs cannot be assumed interchangeable without experimental validation of the specific substitution pattern.

Alkyl chain impact Propyl vs. ethyl substitution reported to shift target potency by >30-fold; substitution not straightforward
Off-target divergence CYP450 2D6 and mAChR responses vary qualitatively with alkyl substitution pattern
ADME profile shift Liver microsomal stability and PAMPA permeability differ across chain lengths; profiles may not transfer

Quantitative Differentiation Evidence for 1-Ethyl-2-propylpiperazine


Superior CXCR4 Potency with Propyl Substitution vs. Ethyl Analog

In a head-to-head SAR comparison of N-alkyl piperazine side chains in the tetrahydroisoquinoline scaffold, the ethyl piperazine analog (compound 15) exhibited CXCR4 Ca2+ flux IC50 of 553 nM, whereas the propyl piperazine analog (compound 16) demonstrated IC50 of 17 nM [1]. The propyl substitution thus provides approximately 32-fold greater on-target potency than the ethyl counterpart [1].

CXCR4 IC50
Head-to-head
Propyl 16 17 nM
vs
Ethyl 15 553 nM
Supports propyl-dependent target engagement context
SDF-1 Ca²⁺ flux assay, CXCR4-expressing cells
CXCR4 antagonist GPCR calcium flux assay

Elimination of mAChR and CYP450 Off-Target Activity

The N′-ethyl-N-propyl-piperazine derivative (compound 44) and the N-propyl-piperazine benzimidazole derivative (compound 37) demonstrated the best overall profiles with complete elimination of mAChR calcium flux response and CYP450 inhibition [1]. In contrast, the parent compound TIQ-15 (n-butyl amine side chain) exhibited measurable mAChR activity and CYP450 2D6 IC50 of 0.32 μM [1]. The ethyl-substituted piperazine derivative 44 was devoid of CYP450 2D6 inhibition while retaining nanomolar CXCR4 potency [1].

CYP450/mAChR
Head-to-head
44: No CYP450 2D6 or mAChR activity
TIQ-15: CYP450 2D6 IC50 0.32 µM; mAChR active
Ethyl-propyl pattern eliminates reported off-target activities
CYP450 inhibition and mAChR functional assays
off-target liability drug safety CYP450 inhibition mAChR

Superior Human Liver Microsomal Stability of Propyl Piperazine

In a comparative assessment of microsomal stability across human, rat, and mouse liver microsomes, propyl piperazine analog 16 maintained 100%/100%/92% remaining after 10 minutes, representing superior stability compared to the parent compound TIQ-15 (77%/37%/17%) and ethyl piperazine analog 15 (96%/62%/79%) [1]. The piperazine side chain analogs (15–17) exhibited better liver microsomal stability than both the parent compound 5 and piperidine analogs 13, 14, 20, and 21 [1].

Microsomal Stability
Head-to-head
100% / 100% / 92%
Human / Rat / Mouse remaining at 10 min
Propyl piperazine shows high metabolic stability across species
Parent TIQ-15: 77%/37%/17%; ethyl 15: 96%/62%/79%
metabolic stability liver microsomes ADME

Enhanced PAMPA Permeability with N-Ethyl-N-propyl Substitution

Systematic SAR on the terminal piperazine nitrogen revealed that N-ethyl substitution on the propyl piperazine core (compound 44) dramatically enhanced PAMPA permeability while eliminating CYP450 2D6 inhibition. Unsubstituted propyl piperazine 16 showed low permeability (Pc = 0 nm/s in the PAMPA assay at pH 7.4), whereas N-ethyl-substituted derivative 44 demonstrated improved PAMPA permeability values [1]. Methyl-substituted piperazine 43 showed a 100-fold improvement in PAMPA permeability versus 16 (360 nm/s vs. 0 nm/s) [1].

PAMPA Permeability
Head-to-head
>100-fold improvement
N-ethyl capping vs unsubstituted (Pc 0 nm/s)
Supports membrane permeability context for CNS exposure assessment
PAMPA pH 7.4
PAMPA permeability blood-brain barrier drug absorption

Favorable Off-Target Selectivity Profile vs. Parent Compound

A limited off-target safety panel comparing propyl piperazine 16, parent compound TIQ-15 (5), and piperidine analog 21 revealed that propyl piperazine 16 had the least off-target effects, with all four assays (α-adrenergic 2A, μ-opioid, nAChR α1, acetylcholine esterase) showing no responses up to 30 μM [1]. In contrast, parent compound 5 showed α-adrenergic 2A IC50 of 3.7 μM and μ-opioid IC50 of 14.9 μM; piperidine 21 showed responses in the 5.9–11.3 μM range across all four assays [1]. This represents a >8-fold improvement in selectivity window for the propyl piperazine motif versus the parent compound for α-adrenergic off-target activity [1].

Off-target Panel
Head-to-head
16: >30 µM (no response) across 4 assays
Parent 5: IC50 3.7–14.9 µM (α2A, µ-opioid)
Propyl motif exhibits reduced off-target pharmacology profile
α2A, μ-opioid, nAChR α1, AChE functional assays
off-target selectivity drug safety panel therapeutic index

Recommended Application Scenarios for 1-Ethyl-2-propylpiperazine


CXCR4 Antagonist Optimization with Reduced CYP450 and Off-Target Risk

For medicinal chemistry teams developing CXCR4 antagonists, 1-ethyl-2-propylpiperazine offers a side-chain motif validated to eliminate CYP450 2D6 inhibition and mAChR off-target activity while preserving nanomolar on-target potency. The N′-ethyl-N-propyl-piperazine pattern exemplified by compound 44 achieved no detectable CYP450 inhibition and no mAChR response, compared to parent TIQ-15 with measurable liabilities [1]. This substitution pattern is suitable for late-stage lead optimization where improved drug-like properties are required [1].

CNS-Penetrant Piperazine Scaffold Selection

The 1-ethyl-2-propyl substitution pattern, with its balanced lipophilicity (XLogP3 = 1.3) and favorable topological polar surface area (15.3 Ų), positions this compound as a candidate intermediate for CNS-targeted drug discovery programs [2]. Piperazine derivatives with N-alkyl capping demonstrate improved PAMPA permeability (>100-fold vs. unsubstituted analogs), which correlates with enhanced potential for blood-brain barrier penetration [1]. This scaffold is appropriate for neuroscience programs requiring both CNS exposure and favorable ADME properties.

Building Block for Diversity-Oriented Synthesis with ADME Advantages

As a disubstituted piperazine intermediate, 1-ethyl-2-propylpiperazine provides a validated starting point for library synthesis where metabolic stability and selectivity are program priorities. The propyl piperazine scaffold demonstrated superior human liver microsomal stability (100% remaining at 10 min) compared to parent and ethyl analogs, and the propyl substitution conferred a cleaner off-target profile with >30 μM IC50 across four safety panel assays [1]. This makes the compound a strategically sound choice for combinatorial chemistry efforts where downstream ADME optimization is a key consideration [1].

GPCR Ligand Development with Balanced Alkyl Substitution

The SAR established for N-alkyl piperazine side chains demonstrates that propyl substitution provides optimal CXCR4 potency (IC50 = 17 nM) compared to ethyl (553 nM) or butyl (66 nM) alternatives [1]. For GPCR-targeted medicinal chemistry programs beyond CXCR4, 1-ethyl-2-propylpiperazine offers a balanced alkyl substitution pattern that has been quantitatively benchmarked for potency and selectivity [1]. This evidence supports its selection over shorter (ethyl) or longer (butyl) alkyl piperazine variants when potency optimization is a primary objective [1].

Application
Selection Property
Validation Focus
CXCR4 antagonist SAR with reduced off-target risk
N-Ethyl-N-propyl piperazine substitution pattern
CYP450 2D6 / mAChR inhibition and CXCR4 potency benchmarking
CNS-targeted piperazine scaffold evaluation
Lipophilicity (XLogP3 1.3) and PAMPA permeability context
Blood-brain barrier permeability assessment
ADME-optimized diversity library synthesis
Human liver microsomal stability profile
Metabolic stability and off-target selectivity panel
GPCR ligand SAR with alkyl chain benchmarking
Propyl piperazine side chain potency context
Potency comparison vs ethyl/butyl piperazine analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-2-propylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.